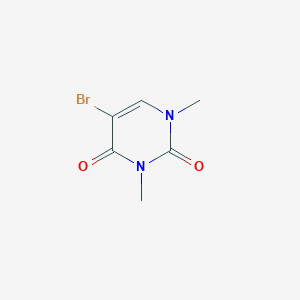![molecular formula C14H13F6N3O2S B187826 N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide CAS No. 4598-21-4](/img/structure/B187826.png)
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide, also known as EF5, is a chemical compound that has been widely used in scientific research. It is a hypoxia marker that is used to detect hypoxic regions in tissues and tumors.
作用機序
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is reduced in hypoxic regions by the action of nitroreductases, which are enzymes that are upregulated in hypoxic cells. The reduction of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide leads to the formation of a stable adduct that can be detected using various imaging techniques. The mechanism of action of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been extensively studied, and it has been shown to be a reliable marker for hypoxia.
生化学的および生理学的効果
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a non-toxic compound that does not have any significant biochemical or physiological effects. It is selectively reduced in hypoxic regions, and it does not interfere with normal cellular processes. N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been extensively used in animal studies, and it has been shown to be safe for use in vivo.
実験室実験の利点と制限
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several advantages for use in lab experiments. It is a reliable marker for hypoxia that can be detected using various imaging techniques. It is non-toxic and does not interfere with normal cellular processes. N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been extensively used in animal studies, and it has been shown to be safe for use in vivo. However, there are also some limitations to the use of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide. It requires specialized imaging techniques and equipment, which can be expensive and time-consuming. The interpretation of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide imaging data can also be complex, and it requires expertise in the field of hypoxia research.
将来の方向性
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several future directions for research. It can be used to study the hypoxic microenvironment of tumors, which is important for the development of cancer therapies. N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can also be used to study the role of hypoxia in various diseases such as ischemic heart disease and stroke. The development of new imaging techniques and equipment can improve the detection and interpretation of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide imaging data. N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can also be used in combination with other hypoxia markers to provide a more comprehensive understanding of the hypoxic microenvironment. Overall, N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has significant potential for use in scientific research, and it can contribute to the development of new therapies and treatments for hypoxic diseases.
合成法
The synthesis of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 1,1,1,3,3,3-hexafluoropropan-2-amine and acetic anhydride. The reaction takes place in the presence of a catalyst and yields N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide as a white crystalline powder. The synthesis of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been optimized to improve its purity and yield, and it can be easily scaled up for large-scale production.
科学的研究の応用
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been extensively used in scientific research to detect hypoxic regions in tissues and tumors. Hypoxia is a condition where there is a lack of oxygen supply to the cells, which can lead to cell death or the development of cancer. N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a marker that is selectively reduced in hypoxic regions, and it can be detected using various imaging techniques such as immunohistochemistry, fluorescence microscopy, and positron emission tomography (PET). N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been used to study the hypoxic microenvironment of tumors, which is important for the development of cancer therapies.
特性
CAS番号 |
4598-21-4 |
|---|---|
製品名 |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
分子式 |
C14H13F6N3O2S |
分子量 |
401.33 g/mol |
IUPAC名 |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C14H13F6N3O2S/c1-3-25-8-4-5-9-10(6-8)26-11(21-9)23-12(13(15,16)17,14(18,19)20)22-7(2)24/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
VADFEKVFGJIIKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)



